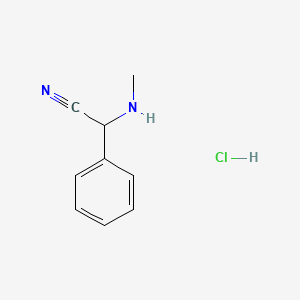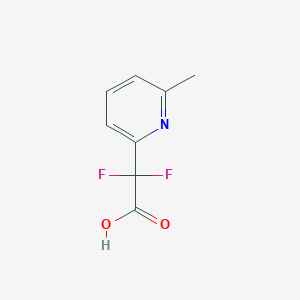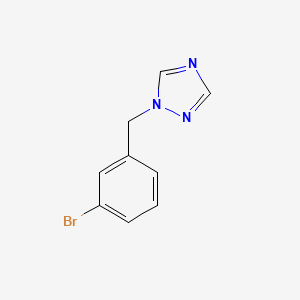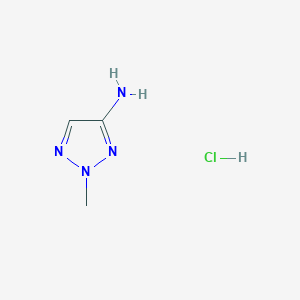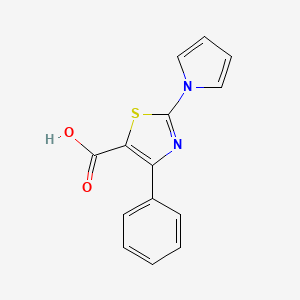
4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl, pyrrole, and thiazole) and a carboxylic acid group. The presence of nitrogen in the pyrrole and thiazole rings would also be a notable feature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to have the properties typical of aromatic compounds and carboxylic acids .Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .
- Method : The researchers reported a radical approach to catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Field : Corrosion Science
- Application : This compound was synthesized and explored as an inhibitor against the corrosion of mild steel in a 1.0 M hydrochloric acid environment .
- Method : The inhibitive performance of the compound was evaluated using weight loss (WL), and scanning electron microscopy (SEM) techniques .
- Results : The inhibition efficiency (%IE) was found to increase with the inhibitor concentration, while it reduced with increasing temperature . The SEM images revealed a wide coverage of the inhibitor molecules on the mild steel surface .
Catalytic Protodeboronation of Pinacol Boronic Esters
Inhibition Evaluation of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of new pyrrole derivatives as inhibitors of the InhA enzyme and Mycobacterium tuberculosis growth .
- Method : The researchers used a molecular hybridization technique to create novel lead antimycobacterial molecules . The newly synthesized molecules have inhibited InhA, the enoyl-ACP reductase enzyme from the mycobacterial type II fatty acid biosynthetic pathway .
- Results : Thirteen compounds exhibited good anti-TB activities (MIC = 1.6 µg/mL), but only few representative molecules showed the moderate InhA enzyme inhibition activity .
- Field : Tribology
- Application : A compound similar to “4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid” was evaluated as an inhibitor for the corrosion of mild steel in an acidic environment .
- Method : The inhibitive performance of the compound was evaluated using weight loss and scanning electron microscopy (SEM) techniques .
- Results : The inhibition efficiency was found to increase with the inhibitor concentration, while it reduced with increasing temperature . The SEM images revealed a wide coverage of the inhibitor molecules on the mild steel surface .
Chemical Synthesis and Pharmacophore Mapping of Pyrrole Derivatives
Corrosion Inhibition of Mild Steel
- Field : Tribology
- Application : This compound was synthesized and explored as an inhibitor against the corrosion of mild steel in a 1.0 M hydrochloric acid environment .
- Method : The inhibitive performance of the compound was evaluated using weight loss (WL), and scanning electron microscopy (SEM) techniques .
- Results : The inhibition efficiency (%IE) was found to increase with the inhibitor concentration, while it reduced with increasing temperature . The SEM images revealed a wide coverage of the inhibitor molecules on the mild steel surface .
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of new pyrrole derivatives as inhibitors of the InhA enzyme and Mycobacterium tuberculosis growth .
- Method : The researchers used a molecular hybridization technique to create novel lead antimycobacterial molecules . The newly synthesized molecules have inhibited InhA, the enoyl-ACP reductase enzyme from the mycobacterial type II fatty acid biosynthetic pathway .
- Results : Thirteen compounds exhibited good anti-TB activities (MIC = 1.6 µg/mL), but only few representative molecules showed the moderate InhA enzyme inhibition activity .
Inhibition Evaluation of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole
Chemical Synthesis and Pharmacophore Mapping of Pyrrole Derivatives
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-13(18)12-11(10-6-2-1-3-7-10)15-14(19-12)16-8-4-5-9-16/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEHULRCSMHEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)
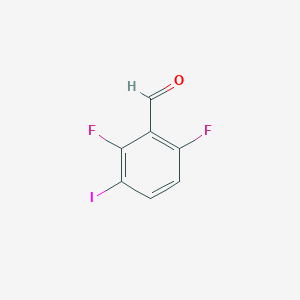
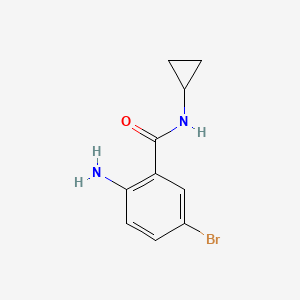
![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
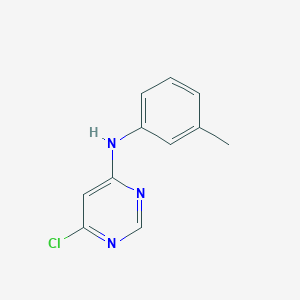
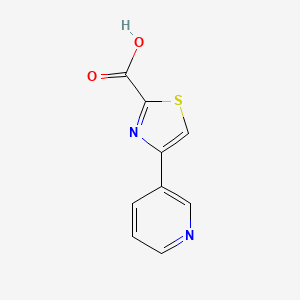
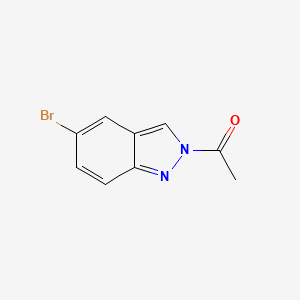
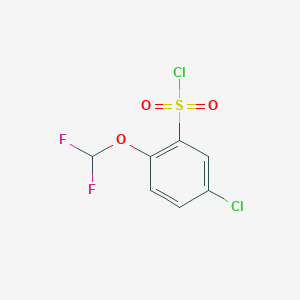
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)
